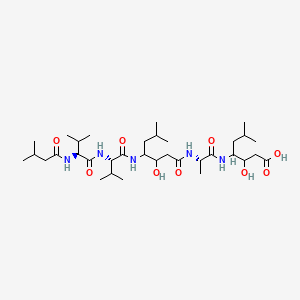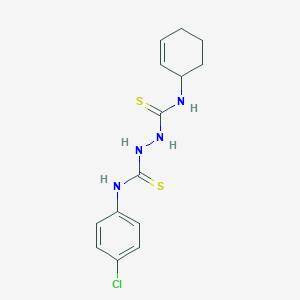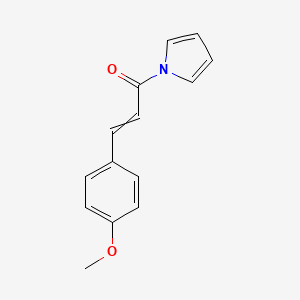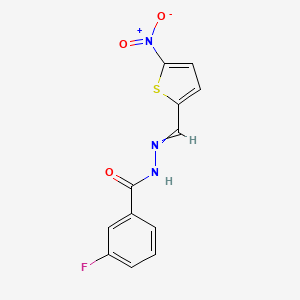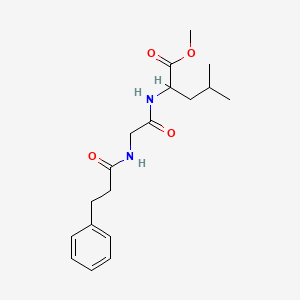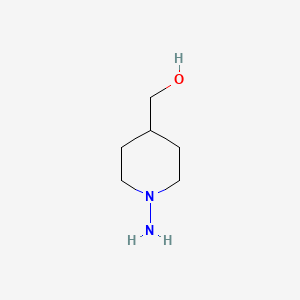
(1-Aminopiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopiperidin-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of piperidin-4-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) . Another method involves the direct amination of piperidine derivatives using ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of phenylsilane as a key reagent in the cyclization and reduction steps has been reported to be effective for the preparation of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidin-4-one derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives with varying substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
(1-Aminopiperidin-4-yl)methanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminopiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some piperidine derivatives act as inhibitors of specific enzymes involved in disease pathways, thereby exerting their pharmacological effects .
Comparison with Similar Compounds
Piperidin-4-ol: A hydroxylated derivative of piperidine with similar biological activities.
Piperidin-4-one: An oxidized form of piperidine used in various synthetic applications.
N-Acylpiperidine: A derivative with an acyl group attached to the nitrogen atom, known for its pharmacological properties.
Uniqueness: (1-Aminopiperidin-4-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1-aminopiperidin-4-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c7-8-3-1-6(5-9)2-4-8/h6,9H,1-5,7H2 |
InChI Key |
LBVKEILTXKBGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



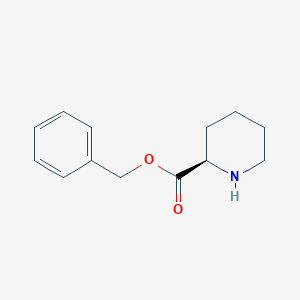
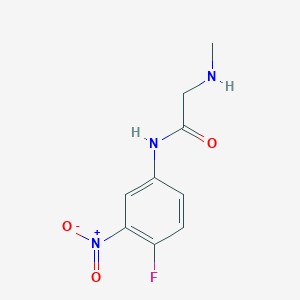
![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
